molecular formula C27H46O2 B11933314 (3S,8S,10R,13S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

(3S,8S,10R,13S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B11933314
M. Wt: 402.7 g/mol
InChI Key: MCKLJFJEQRYRQT-BBUSWJEBSA-N
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Description

The compound (3S,8S,10R,13S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrenes, which are known for their intricate ring systems and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent functionalization of the molecule. Common synthetic routes may include:

    Cyclization Reactions: Formation of the core structure through cyclization reactions.

    Functional Group Transformations: Introduction of hydroxyl, methyl, and other functional groups through various organic reactions.

    Stereoselective Synthesis: Ensuring the correct stereochemistry at multiple chiral centers using chiral catalysts or reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled synthesis and purification.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification Techniques: Such as chromatography and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: For stereoselective reactions, including chiral catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may:

    Bind to Receptors: Interact with cellular receptors to modulate biological responses.

    Inhibit Enzymes: Inhibit specific enzymes involved in disease pathways.

    Modulate Signaling Pathways: Affect signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (3S,8S,10R,13S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one: A similar compound with a ketone group instead of a hydroxyl group.

    (3S,8S,10R,13S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine: A similar compound with an amine group.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(3S,8S,10R,13S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21-,22?,23?,24?,25-,26-,27+/m0/s1

InChI Key

MCKLJFJEQRYRQT-BBUSWJEBSA-N

Isomeric SMILES

CC(C)CCC[C@](C)(C1CCC2[C@@]1(CCC3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O

Canonical SMILES

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Origin of Product

United States

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